molecular formula C3H4O3 B014536 Reductone CAS No. 497-15-4

Reductone

Cat. No. B014536
CAS RN: 497-15-4
M. Wt: 88.06 g/mol
InChI Key: NVXLIZQNSVLKPO-UHFFFAOYSA-N
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Description

Reductone is a powerful, synthetic antioxidant that has been used for decades in laboratory experiments for its antioxidant properties. It is also known as methyl-p-benzoquinone or 2,5-dimethyl-1,4-benzoquinone, and it is a member of the quinone family. This compound has been used in laboratories for its ability to reduce oxidative stress and to protect cells from damage caused by free radicals. It has also been used to study the effects of oxidative stress on cells and organisms.

Scientific Research Applications

  • Impact on Nucleic Acids

    Reductones, including amino and thiol reductones, have been found to cause strand scissions in nucleic acids. They reduce the viscosity of DNA solutions and alter their centrifugal profiles, indicating a significant impact on the structure of nucleic acids (Omura et al., 1978).

  • Genotoxic Effects

    Reductone, specifically as a keto-aldehyde, is known for causing DNA strand breaks, blocking cellular respiration, and inducing changes in E. coli cells. This highlights its genotoxic potential (Valsa et al., 1990).

  • Antioxidant Properties

    Studies have shown that reductones with a furan-3-one structure contribute significantly to the oxidative stability of food products. They display antioxidant properties, important for food preservation (Kanzler et al., 2016).

  • Application in Oils

    In the context of oils like soybean, cottonseed, and corn oils, reductones have demonstrated effectiveness as antioxidants. They lead to long induction periods and slow rates of peroxide development, thereby stabilizing the oils (Evans et al., 1958).

  • DNA Damage and Repair Inhibition

    this compound has been observed to block the repair of UV-induced DNA damage and produce DNA breaks, suggesting a direct attack on DNA. This is particularly significant in understanding cellular responses to DNA damage (Leitão et al., 1981).

  • Antibacterial Action

    Low concentrations of this compound have been shown to increase the antibacterial activity of various microorganisms, indicating its potential use in antibacterial applications (Nickerson et al., 1953).

  • Catalysis in Aminations

    Reductones play a role in catalytic reductive aminations using molecular hydrogen, which are crucial for the cost-effective and sustainable production of different kinds of amines, including those used in life science applications (Murugesan et al., 2020).

  • Energy Source in Bacterial Growth

    this compound is found in bacterial cultures, especially during the logarithmic phase of growth, and can be utilized by cells as an energy source for growth (Forrest & Walker, 1948).

Future Directions

The future directions of reductone research could involve further exploration of their reducing properties and potential applications in various fields . Additionally, the development of new synthesis methods and the study of their reaction mechanisms could be areas of future research .

Biochemical Analysis

Biochemical Properties

Hydroxypropanedial plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The mechanism of action of Hydroxypropanedial involves scavenging free radicals to impede their detrimental oxidative effects on cells . It serves as an antioxidant by preventing the generation of reactive oxygen species that can harm cellular components .

Cellular Effects

Hydroxypropanedial has profound effects on various types of cells and cellular processes. It influences cell function by reducing oxidative stress, preserving cell integrity by countering free radical damage, and mitigating inflammation

Molecular Mechanism

At the molecular level, Hydroxypropanedial exerts its effects through a variety of mechanisms. It is known to scavenge free radicals, thereby preventing the generation of reactive oxygen species that can cause damage to cellular components

properties

IUPAC Name

2-hydroxypropanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3/c4-1-3(6)2-5/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXLIZQNSVLKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60902415
Record name Tartronaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60902415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glucosereductone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040261
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

497-15-4
Record name 2-Hydroxypropanedial
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Reductone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tartronaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60902415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REDUCTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R0YG3SBR7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glucosereductone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040261
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

143 °C
Record name Glucosereductone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040261
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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